- Preparation of nitrogen-containing heterocyclic compounds for organic electronic device, World Intellectual Property Organization, , ,
Cas no 929031-39-0 (2-Bromo-9,10-di(naphthalen-1-yl)anthracene)

929031-39-0 structure
상품 이름:2-Bromo-9,10-di(naphthalen-1-yl)anthracene
CAS 번호:929031-39-0
MF:C34H21Br
메가와트:509.434548139572
MDL:MFCD13194903
CID:69541
PubChem ID:354335551
2-Bromo-9,10-di(naphthalen-1-yl)anthracene 화학적 및 물리적 성질
이름 및 식별자
-
- 2-Bromo-9,10-di(naphthalen-1-yl)anthracene
- 2-Bromo-9,10-di(1-naphthyl)anthracene
- 2-BROMO-9,10-DI-1-NA
- 2-Bromo-9,10-di-1-naphthalenylanthracene
- 2-Bromo-9,10-di-1-phthalenylanthracene
- 2-Bromo-9,10-di-2-naphthalenylanthracene
- 2-bromo-9,10-dinaphthalen-1-ylanthracene
- 2-bromo-9,10-di-(1-naphthalenyl)anthracene
- 2-bromo-9,10-di-naphthalen-1-yl-anthracene
- 2-bromo-9,10-di-naphthalene-1-yl-anthracene
- 2-Bromo-9,10-di-1-naphthalenylanthracene (ACI)
-
- MDL: MFCD13194903
- 인치: 1S/C34H21Br/c35-24-19-20-31-32(21-24)34(28-18-8-12-23-10-2-4-14-26(23)28)30-16-6-5-15-29(30)33(31)27-17-7-11-22-9-1-3-13-25(22)27/h1-21H
- InChIKey: LMXOZFCNVIVYSH-UHFFFAOYSA-N
- 미소: BrC1C=C2C(=C3C(=C(C2=CC=1)C1C2C(=CC=CC=2)C=CC=1)C=CC=C3)C1C2C(=CC=CC=2)C=CC=1
계산된 속성
- 정밀분자량: 508.08300
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 0
- 중원자 수량: 35
- 회전 가능한 화학 키 수량: 2
실험적 성질
- 밀도: 1.367
- 비등점: 612.3 ℃ at 760 mmHg
- PSA: 0.00000
- LogP: 10.39590
2-Bromo-9,10-di(naphthalen-1-yl)anthracene 보안 정보
2-Bromo-9,10-di(naphthalen-1-yl)anthracene 세관 데이터
- 세관 번호:2903999090
- 세관 데이터:
중국 세관 번호:
2903999090개요:
29039999090 기타 방향할로겐 대파생물.부가가치세: 17.0% 환급률: 9.0% 감독관리조건: 최혜국대우관세 없음: 5.5% 일반관세: 30.0%
신고 요소:
제품 이름, 어셈블리 컨텐트, 사용
요약:
2903999090 방향탄화수소할로겐대파생물부가가치세: 17.0% 세금환급률: 9.0% 감독관리조건: 최혜국대우관세 없음: 5.5% 일반관세: 30.0%
2-Bromo-9,10-di(naphthalen-1-yl)anthracene 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
TRC | B997453-50mg |
2-Bromo-9,10-di(naphthalen-1-yl)anthracene |
929031-39-0 | 50mg |
$ 184.00 | 2023-04-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1269390-1g |
2-Bromo-9,10-di(1-naphthyl)anthracene |
929031-39-0 | 98% | 1g |
¥5486.00 | 2024-04-25 | |
abcr | AB505934-1g |
2-Bromo-9,10-di(1-naphthyl)anthracene; . |
929031-39-0 | 1g |
€341.60 | 2025-02-09 | ||
Alichem | A219005599-1g |
2-Bromo-9,10-di(naphthalen-1-yl)anthracene |
929031-39-0 | 95% | 1g |
$779.00 | 2023-08-31 | |
Cooke Chemical | BD8377047-1g |
2-Bromo-9,10-di(naphthalen-1-yl)anthracene |
929031-39-0 | 98% | 1g |
RMB 3588.00 | 2025-02-21 | |
Alichem | A219005599-250mg |
2-Bromo-9,10-di(naphthalen-1-yl)anthracene |
929031-39-0 | 95% | 250mg |
$318.24 | 2023-08-31 | |
eNovation Chemicals LLC | D776030-1g |
2-Bromo-9,10-di(1-naphthyl)anthracene |
929031-39-0 | 95% | 1g |
$715 | 2025-02-21 | |
eNovation Chemicals LLC | D776030-1g |
2-Bromo-9,10-di(1-naphthyl)anthracene |
929031-39-0 | 95% | 1g |
$715 | 2025-02-25 | |
eNovation Chemicals LLC | D776030-1g |
2-Bromo-9,10-di(1-naphthyl)anthracene |
929031-39-0 | 95% | 1g |
$715 | 2024-07-20 | |
abcr | AB505934-1 g |
2-Bromo-9,10-di(1-naphthyl)anthracene; . |
929031-39-0 | 1g |
€395.80 | 2023-06-15 |
2-Bromo-9,10-di(naphthalen-1-yl)anthracene 합성 방법
합성회로 1
반응 조건
1.1 Reagents: Acetic acid , Potassium iodide , Sodium dihydrogen phosphate monohydrate Solvents: Water ; 3 h, reflux
참조
합성회로 2
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
1.2 -78 °C; 12 h, rt
1.3 Reagents: Water
1.4 Reagents: Potassium iodide , Sodium hypophosphite
1.5 Solvents: Acetic acid ; 1 h, 120 °C; 120 °C → rt
1.6 Reagents: Water
1.2 -78 °C; 12 h, rt
1.3 Reagents: Water
1.4 Reagents: Potassium iodide , Sodium hypophosphite
1.5 Solvents: Acetic acid ; 1 h, 120 °C; 120 °C → rt
1.6 Reagents: Water
참조
- Heterocyclic compound and organic light-emitting device including the same, United States, , ,
합성회로 3
반응 조건
1.1 Solvents: Tetrahydrofuran ; 12 h, 20 °C
1.2 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 3 h, reflux
1.2 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 3 h, reflux
참조
- Organic electronic element containing light efficiency improving layer and electronic device containing it, Korea, , ,
합성회로 4
반응 조건
1.1 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 2 h, reflux
참조
- Organic compound and organic light emitting device using the same, United States, , ,
합성회로 5
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; rt → -78 °C; -78 °C; 1.5 h, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 10 min, -78 °C; 1 d, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.4 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 3 h, reflux
1.2 Solvents: Tetrahydrofuran ; -78 °C; 10 min, -78 °C; 1 d, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.4 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 3 h, reflux
참조
- Luminescent compounds and organic electroluminescent device, Korea, , ,
합성회로 6
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
1.2 -78 °C; 12 h, rt
1.3 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 1 h, 120 °C
1.2 -78 °C; 12 h, rt
1.3 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 1 h, 120 °C
참조
- Condensed compound and organic light-emitting diode including the same, United States, , ,
합성회로 7
반응 조건
1.1 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 2 h, reflux
참조
- Polycyclic organic compounds and organic light-emitting devices using them, United States, , ,
합성회로 8
반응 조건
1.1 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 2 h, 80 - 90 °C
참조
- Anthracene derivatives as organic electroluminescent device materials, Korea, , ,
합성회로 9
반응 조건
1.1 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 3 h, reflux
참조
- Heterocyclic compound containing nitrogen for an organic electronic device, Korea, , ,
합성회로 10
반응 조건
1.1 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 3 h, heated
참조
- Preparation of anthracene derivatives for organic electronic device, World Intellectual Property Organization, , ,
합성회로 11
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 2 h, -78 °C
1.2 30 min, -78 °C; -78 °C → rt; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.4 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 2 h, reflux
1.2 30 min, -78 °C; -78 °C → rt; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.4 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 2 h, reflux
참조
- Novel condensed aromatic compounds for organic light-emitting devices, United States, , ,
합성회로 12
반응 조건
1.1 Reagents: Acetic acid , Potassium iodide , Sodium hypophosphite Solvents: Water ; 3 h, reflux
참조
- Preparation of imidazole derivatives as organic electroluminescent materials, Korea, , ,
합성회로 13
반응 조건
1.1 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 3 h, reflux
참조
- Preparation of heteroaryl compounds for organic light-emitting device, Korea, , ,
합성회로 14
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 15 min, -78 °C
1.2 -78 °C → rt; 1 h, rt
1.3 Reagents: Water
1.4 Reagents: Sodium hypophosphite Solvents: Acetic acid ; 1 - 2 h, reflux; cooled
1.2 -78 °C → rt; 1 h, rt
1.3 Reagents: Water
1.4 Reagents: Sodium hypophosphite Solvents: Acetic acid ; 1 - 2 h, reflux; cooled
참조
- Preparation of naphthocarbazole derivative and its application in organic electroluminescent device, China, , ,
2-Bromo-9,10-di(naphthalen-1-yl)anthracene Raw materials
- 1-Naphthylboronic acid
- 9,10-Anthracenedione, 2-bromo-4a,9a-dihydro-
- Lithium, 1-naphthalenyl-
- 1-Bromonaphthalene
- 2-Bromoanthraquinone
- 2-bromo-9,10-di-naphthalen-1-yl-9,10-dihydro-anthracene-9,10-diol
2-Bromo-9,10-di(naphthalen-1-yl)anthracene Preparation Products
2-Bromo-9,10-di(naphthalen-1-yl)anthracene 관련 문헌
-
R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
929031-39-0 (2-Bromo-9,10-di(naphthalen-1-yl)anthracene) 관련 제품
- 936850-12-3(Tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate)
- 324065-65-8(4-(4-bromophenyl)-2-2-(propan-2-ylidene)hydrazin-1-yl-1,3-thiazole)
- 2228219-30-3(2-(7-chloroquinolin-8-yl)-3,3-difluoropropan-1-amine)
- 2166929-47-9((3,5-difluoropyridin-4-yl)methanesulfonamide)
- 1895629-62-5(3-(Aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one)
- 1189652-54-7(Citalopram-d6 N-Oxide)
- 867034-96-6(1H-Pyrrolo[2,3-c]pyridine-2-carbaldehyde)
- 2234308-26-8(Methyl 2,2,4,4-Tetramethylcyclohexanecarboxylate)
- 1806351-29-0(1-(2-Bromo-3-ethylphenyl)-3-chloropropan-2-one)
- 866342-81-6(2-3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-ethoxyphenyl)acetamide)
추천 공급업체
Amadis Chemical Company Limited
(CAS:929031-39-0)2-Bromo-9,10-di(naphthalen-1-yl)anthracene

순결:99%
재다:1g
가격 ($):539.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:929031-39-0)2-Bromo-9,10-di-1-naphthalenylanthracene

순결:98%
재다:Company Customization
가격 ($):문의